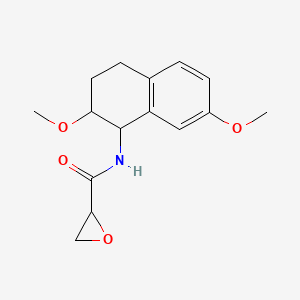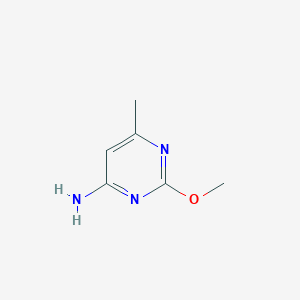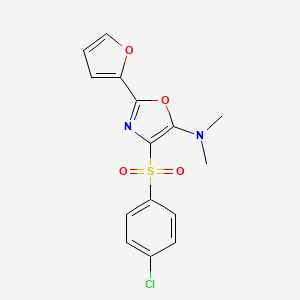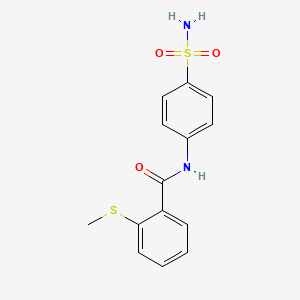![molecular formula C17H17BrN2O3S B2515314 N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide CAS No. 929979-48-6](/img/structure/B2515314.png)
N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide" is a complex organic molecule that appears to be related to various research efforts in the synthesis of acetamide derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the synthesis and characterization of similar acetamide compounds have been reported, which can offer insights into the description of the compound .
Synthesis Analysis
The synthesis of related acetamide derivatives involves multiple steps, including acetylation, reduction, and coupling reactions. For instance, the synthesis of N-hydroxyacetaminophen, a toxic metabolite of acetaminophen, was achieved through reduction, acetylation, and treatment with sulfatase . Similarly, the synthesis of N-substituted acetamides with potential antimicrobial activity was performed by converting benzoic acid into various intermediates followed by a coupling reaction with 2-bromoacetamide derivatives . These methods suggest that the synthesis of the compound of interest might also involve multi-step reactions, possibly including bromination, acetylation, and sulfonamide coupling.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is typically confirmed using various spectroscopic techniques such as IR, UV, MS, 1H NMR, and 13C NMR . These techniques provide information about the functional groups present, the molecular framework, and the purity of the synthesized compounds. The compound "N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide" would likely exhibit characteristic peaks corresponding to the bromophenyl, sulfonylamino, and acetamide moieties in its spectral data.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, including coupling reactions catalyzed by transition metals . For example, the cross-coupling of 3-bromopyridine with sulfonamides was catalyzed by CuI and a pyridine dione ligand . Additionally, the reaction of N-(phenylsulfonyl)acetamides with maleimides via C(sp2)-H activation led to the formation of spiro-fused sultams . These reactions highlight the reactivity of the bromophenyl and sulfonylamino groups, which are likely to be key reactive sites in the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as stability, solubility, and melting points, are influenced by their molecular structure. N-Hydroxyacetaminophen was found to be moderately unstable at physiological pH and temperature, while its phenolic sulfate conjugate was stable . The synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involved steps that yielded high-purity products with well-defined physical properties . These findings suggest that the stability and solubility of "N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide" would need to be empirically determined, considering the influence of the bromophenyl and sulfonylamino groups on these properties.
科学的研究の応用
Antimicrobial Applications
Research has indicated that compounds incorporating sulfamoyl moieties, similar to N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide, have been synthesized and evaluated for their antimicrobial potential. For instance, the synthesis of new heterocyclic compounds bearing a sulfamoyl moiety has shown promising antibacterial and antifungal activities (Darwish et al., 2014). These findings suggest the potential use of such compounds in developing new antimicrobial agents.
Synthetic Methodologies
The versatility of compounds with sulfamoyl and acetamoyl groups has been demonstrated in synthetic chemistry, particularly in the synthesis of complex molecules. For example, reactions involving α-amidoalkylphenyl sulfones have shown that these compounds behave as N-acylimino equivalents, leading to the synthesis of protected amino alcohols and β-amino ketones (Petrini et al., 2002). This highlights their importance in the field of organic synthesis.
Enzyme Inhibition
Compounds related to N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide have been explored for their enzyme inhibitory activities. Studies have synthesized derivatives and tested their activities against enzymes such as α-glucosidase and acetylcholinesterase, revealing significant inhibitory properties (Abbasi et al., 2019). This suggests potential therapeutic applications in treating diseases related to enzyme dysfunction.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3S/c1-20(13-17(21)19-16-9-5-8-15(18)12-16)24(22,23)11-10-14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,19,21)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDSURYSUFVBKL-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=CC=C1)Br)S(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)NC1=CC(=CC=C1)Br)S(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-(N-methyl-2-phenylethenesulfonamido)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)ethanesulfonamide](/img/structure/B2515232.png)
![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2515233.png)
![2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide](/img/structure/B2515236.png)
![3-[4-(Difluoromethoxy)phenyl]propanenitrile](/img/structure/B2515238.png)



![4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2515243.png)
![[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/no-structure.png)

![2-Propyl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2515249.png)
![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2515252.png)

